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Compound of Interest

Compound Name: 3-lodo-4-nitroanisole

Cat. No.: B1333487

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-lodo-
4-nitroanisole (also known as 1-lodo-4-methoxy-2-nitrobenzene), a key intermediate in
various synthetic applications. This document is intended for researchers, scientists, and
professionals in the fields of chemistry and drug development, offering detailed spectroscopic
data (NMR, IR, MS) and the methodologies for their acquisition.

Chemical Structure and Properties

IUPAC Name: 1-lodo-4-methoxy-2-nitrobenzene Synonyms: 3-lodo-4-nitroanisole, 4-lodo-3-
nitroanisole Molecular Formula: C7HsINOs Molecular Weight: 279.03 g/mol Appearance: Light
yellow to brown crystalline powder. Melting Point: There are some discrepancies in the
literature, with ranges reported as 61-62°C and 78-82°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. Below is a summary of the predicted and available NMR data for 3-lodo-
4-nitroanisole.

'H NMR Data

While a definitive, published high-resolution spectrum with full assignment is not readily
available in public databases, the expected proton NMR spectrum can be predicted based on
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the substituent effects on the aromatic ring.

*C NMR Data

Areference to a *3C NMR spectrum is available from Maybridge Chemical Company Ltd. The
expected chemical shifts are based on the electronic environment of each carbon atom in the

molecule.
Predicted Chemical Shift (9, o
Carbon Atom Description
ppm)
C-OCHs ~56 Methoxy carbon
Six distinct signals are
) expected for the aromatic
Aromatic C 110-160
carbons due to the lack of
symmetry.
] ] Carbon bearing the iodine
C-l Lower field aromatic C
atom
C-NO:2 Lower field aromatic C Carbon bearing the nitro group
] ) ] ] Carbon bearing the methoxy
C-OCHs (aromatic) Higher field aromatic C

group

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of 3-lodo-4-nitroanisole is expected to show characteristic absorption bands
for the nitro, ether, and aromatic C-H bonds. While a specific peak list is not widely published, a
conforming spectrum is referenced by suppliers.
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Wavenumber (cm~?) Functional Group Vibration Mode
~3100-3000 Aromatic C-H Stretching
~2950-2850 C-H (methoxy) Stretching

) Asymmetric and Symmetric
~1520 and ~1340 Nitro (NO2)

Stretching
~1250 Aryl-O (ether) Asymmetric Stretching
~1020 Aryl-O (ether) Symmetric Stretching
~800-700 C-H (aromatic) Out-of-plane Bending
~600-500 C-l Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. The electron ionization (El) mass spectrum of 3-lodo-4-nitroanisole would be
expected to show the molecular ion peak and several key fragment ions.

m/z Proposed Fragment lon
279 [M]* (Molecular lon)

233 [M - NO2]*

103 [C7H4O]*

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of a solid
aromatic compound like 3-lodo-4-nitroanisole.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3-lodo-4-nitroanisole is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIls or DMSO-de) in a clean, dry NMR tube. A small
amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00 ppm).
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e 1H NMR Acquisition: A standard one-dimensional *H NMR spectrum is acquired. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on
the sample concentration.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired to obtain singlets
for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due
to the lower natural abundance of the 13C isotope.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

e Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

o Sample Application: A small amount of the solid 3-lodo-4-nitroanisole is placed directly onto
the ATR crystal.

e Pressure Application: A pressure arm is engaged to ensure good contact between the
sample and the crystal surface.

e Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm~2.
The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC). The sample is volatilized in
the ion source.

« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a chemical compound such as 3-lodo-4-nitroanisole.

Sample Preparation

3-lodo-4-nitroanisole

Spectroscopic Techniques

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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Structural Elucidation

Confirm Structure of
3-lodo-4-nitroanisole

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Characterization.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-lodo-4-nitroanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333487#spectroscopic-data-of-3-iodo-4-
nitroanisole-nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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